5-chloro-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide: is an organic compound belonging to the class of thiophene carboxamides It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a carboxamide group linked to a methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The thiophene ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated thiophene is reacted with 1-methylpiperidine in the presence of coupling agents such as N,N’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Thiophene oxides or sulfoxides.
Reduction: Corresponding amines.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of thiophene-based materials and their electronic properties.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
- Under investigation for its anticoagulant properties, particularly as a Factor Xa inhibitor .
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a Factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby exerting its anticoagulant effect . The thiophene ring and the carboxamide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
BAY 59-7939 (Rivaroxaban): Another Factor Xa inhibitor with a similar thiophene-carboxamide structure.
Apixaban: A structurally related anticoagulant with a different substitution pattern on the thiophene ring.
Edoxaban: Shares the thiophene core but differs in the substituents attached to the ring.
Uniqueness: 5-chloro-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its methylpiperidine moiety enhances its solubility and bioavailability compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2OS/c1-14-6-4-8(5-7-14)13-11(15)9-2-3-10(12)16-9/h2-3,8H,4-7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMUKVVXCYUROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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